molecular formula C14H22O B14421841 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one CAS No. 80717-55-1

4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one

Cat. No.: B14421841
CAS No.: 80717-55-1
M. Wt: 206.32 g/mol
InChI Key: YQRPMHOVGJPHAM-UHFFFAOYSA-N
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Description

4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one is an organic compound with the molecular formula C15H24O It is a cyclohexenone derivative, characterized by a cyclohexene ring substituted with a methylheptenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 6-methylhept-5-en-2-ol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclohexenone ring.

    Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or aminated cyclohexenone derivatives.

Scientific Research Applications

4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to elicit biological responses.

    Affect Gene Expression: Influence the expression of genes related to its biological activities.

Comparison with Similar Compounds

4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one can be compared with similar compounds, such as:

    (1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.

    ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: Similar structure but with a diene ring instead of a cyclohexenone ring.

    (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone: Stereoisomer with a different spatial arrangement of atoms.

Properties

CAS No.

80717-55-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-one

InChI

InChI=1S/C14H22O/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h5,7,12H,4,6,8-10H2,1-3H3

InChI Key

YQRPMHOVGJPHAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1=CCC(=O)CC1

Origin of Product

United States

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